molecular formula C16H22N2O2 B5247673 [4-(2-Methylphenyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

[4-(2-Methylphenyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

Cat. No.: B5247673
M. Wt: 274.36 g/mol
InChI Key: GSGVGPRDWYZBDU-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a tetrahydrofuran-2-yl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Methylphenyl Group: The piperazine ring is then reacted with 2-methylphenyl halides in the presence of a base to introduce the 2-methylphenyl group.

    Attachment of Tetrahydrofuran-2-yl Methanone: The final step involves the reaction of the substituted piperazine with tetrahydrofuran-2-yl methanone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the 2-methylphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran-2-yl methanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, 4-(2-Methylphenyl)piperazin-1-ylmethanone can be used in the production of specialty chemicals and materials. Its properties may be exploited in the design of new polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the tetrahydrofuran-2-yl methanone moiety may enhance binding affinity or specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)piperazin-1-ylmethanone
  • 4-(2-Fluorophenyl)piperazin-1-ylmethanone
  • 4-(2-Methylphenyl)piperazin-1-ylethanone

Uniqueness

Compared to similar compounds, 4-(2-Methylphenyl)piperazin-1-ylmethanone is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The tetrahydrofuran-2-yl methanone moiety also contributes to its distinct properties, potentially enhancing its stability and solubility.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13-5-2-3-6-14(13)17-8-10-18(11-9-17)16(19)15-7-4-12-20-15/h2-3,5-6,15H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVGPRDWYZBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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